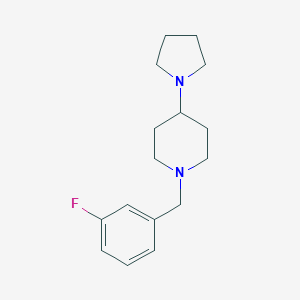
1-(3-Fluorobenzyl)-4-(pyrrolidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorobenzyl)-4-(pyrrolidin-1-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPBPP and is a piperidine derivative.
Mecanismo De Acción
The mechanism of action of FPBPP involves its binding to the dopamine transporter (DAT) protein. DAT is responsible for the reuptake of dopamine from the synaptic cleft, which is necessary for normal neurotransmission. FPBPP binds to DAT and inhibits its reuptake function, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine level leads to the desired physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPBPP are mainly due to its action on the dopamine transporter. The increased levels of dopamine in the synaptic cleft lead to enhanced neurotransmission, which can have various effects on the body. Some of the effects include increased motivation, improved cognitive function, and reduced anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FPBPP in lab experiments include its high selectivity and potency as a dopamine transporter ligand. FPBPP can be used to study the effects of dopamine on various physiological and biochemical processes. However, the limitations of using FPBPP include its potential toxicity and the need for specialized equipment and protocols for handling and storage.
Direcciones Futuras
The potential applications of FPBPP in various fields make it an attractive area of research for future studies. Some of the future directions for research on FPBPP include the development of new synthetic methods for its production, the study of its potential therapeutic applications in various neurological disorders, and the investigation of its potential use as a research tool in neuroscience. Additionally, further studies are needed to determine the safety and toxicity of FPBPP and its potential side effects.
Conclusion:
In conclusion, FPBPP is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity and potency as a dopamine transporter ligand make it an attractive area of research for future studies. While there are limitations to its use in lab experiments, the potential benefits of studying FPBPP make it an important area of research for the scientific community.
Métodos De Síntesis
FPBPP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-fluorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperidine to form FPBPP. Other methods include the use of different reagents and catalysts.
Aplicaciones Científicas De Investigación
FPBPP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of FPBPP is in the field of neuroscience. FPBPP has been shown to act as a potent and selective dopamine transporter ligand, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and addiction.
Propiedades
Nombre del producto |
1-(3-Fluorobenzyl)-4-(pyrrolidin-1-yl)piperidine |
|---|---|
Fórmula molecular |
C16H23FN2 |
Peso molecular |
262.37 g/mol |
Nombre IUPAC |
1-[(3-fluorophenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C16H23FN2/c17-15-5-3-4-14(12-15)13-18-10-6-16(7-11-18)19-8-1-2-9-19/h3-5,12,16H,1-2,6-11,13H2 |
Clave InChI |
HSEHCQJLPBUHJC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)F |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)


